molecular formula C21H18N2O3 B11316550 1-[2-(naphthalen-1-yloxy)ethyl]-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole

1-[2-(naphthalen-1-yloxy)ethyl]-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole

Cat. No.: B11316550
M. Wt: 346.4 g/mol
InChI Key: KHFISGFEGPQKNU-UHFFFAOYSA-N
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Description

1-[2-(1-NAPHTHYLOXY)ETHYL]-6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOLE is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by its unique structure, which includes a naphthyloxyethyl group and a dioxino-benzimidazole core

Preparation Methods

The synthesis of 1-[2-(1-NAPHTHYLOXY)ETHYL]-6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOLE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Naphthyloxyethyl Intermediate: This step involves the reaction of 1-naphthol with ethylene oxide to form 1-(2-hydroxyethyl)naphthalene.

    Formation of the Benzimidazole Core: The intermediate is then reacted with o-phenylenediamine in the presence of a dehydrating agent to form the benzimidazole core.

    Cyclization to Form the Dioxino Ring: The final step involves the cyclization of the benzimidazole intermediate with ethylene glycol under acidic conditions to form the dioxino ring.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-[2-(1-NAPHTHYLOXY)ETHYL]-6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the naphthyloxyethyl group, using reagents such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-(1-NAPHTHYLOXY)ETHYL]-6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOLE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.

    Industry: The compound is used in the development of advanced materials, such as light-emitting devices and low-bandgap polymers.

Mechanism of Action

The mechanism of action of 1-[2-(1-NAPHTHYLOXY)ETHYL]-6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOLE involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[2-(1-NAPHTHYLOXY)ETHYL]-6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOLE can be compared with other similar compounds, such as:

    Benzimidazole Derivatives: These compounds share the benzimidazole core but differ in their substituents, leading to variations in their chemical and biological properties.

    Naphthyloxy Compounds: Compounds with naphthyloxy groups exhibit similar structural features but may have different functional groups attached to the naphthalene ring.

    Dioxino Compounds: These compounds contain the dioxino ring system and may have different substituents, affecting their reactivity and applications.

The uniqueness of 1-[2-(1-NAPHTHYLOXY)ETHYL]-6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOLE lies in its specific combination of structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H18N2O3

Molecular Weight

346.4 g/mol

IUPAC Name

3-(2-naphthalen-1-yloxyethyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazole

InChI

InChI=1S/C21H18N2O3/c1-2-6-16-15(4-1)5-3-7-19(16)24-9-8-23-14-22-17-12-20-21(13-18(17)23)26-11-10-25-20/h1-7,12-14H,8-11H2

InChI Key

KHFISGFEGPQKNU-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)N(C=N3)CCOC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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